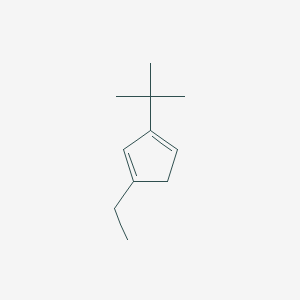
1-Ethyl-3-tert-butyl-cyclopentadiene
Cat. No. B8718077
M. Wt: 150.26 g/mol
InChI Key: HWFNAIRTAQKISS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08101684B2
Procedure details


A 300 ml three neck flask equipped with a magnetic stirrer and a three-way cock was charged with 200 ml of diethyl ether and 52 ml (154 mmol) of a diethyl ether solution of 3.0-Methylmagnesium bromide under nitrogen atmosphere. 3-tert-Butylcyclopentenone 17.8 g (129 mmol) was added dropwise in one hour on an ice and water bath. The solution was stirred at room temperature for 20 hours, and then the reaction solution was poured into 100 ml of 2N hydrochloric acid. The organic layer was separated, and the aqueous layer was extracted twice with 50 ml of ether. The organic layers thus obtained were combined and washed twice with a saturated sodium hydrogen carbonate aqueous solution, twice with water and twice with a saturated salt solution. The organic layer was dried on magnesium sulfate, and the solvent was removed by distillation. Then, the residue was purified by column chromatography to obtain 20.2 g (GC purity: 75%) of a pale yellow transparent liquid. The yield was 78%. The product was identified by means of a 1H-NMR spectrum. The measurement results thereof are shown below.
[Compound]
Name
three
Quantity
300 mL
Type
reactant
Reaction Step One



[Compound]
Name
0-Methylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Yield
78%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1](OCC)[CH3:2].[C:6]([C:10]1[CH2:14][CH2:13][C:12](=O)[CH:11]=1)([CH3:9])([CH3:8])[CH3:7].Cl>O>[CH2:1]([C:13]1[CH2:12][CH:11]=[C:10]([C:6]([CH3:9])([CH3:8])[CH3:7])[CH:14]=1)[CH3:2]
|
Inputs


Step One
[Compound]
|
Name
|
three
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
52 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
Step Three
[Compound]
|
Name
|
0-Methylmagnesium bromide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
17.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC(CC1)=O
|
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred at room temperature for 20 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted twice with 50 ml of ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layers thus obtained
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with a saturated sodium hydrogen carbonate aqueous solution, twice with water and twice with a saturated salt solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was dried on magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed by distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then, the residue was purified by column chromatography
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain 20.2 g (GC purity: 75%) of a pale yellow transparent liquid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The measurement results
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)C1=CC(=CC1)C(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 78% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
